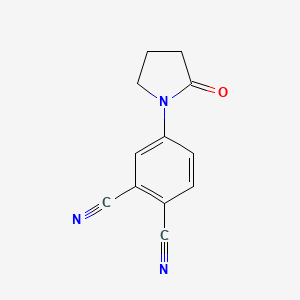
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is a chemical compound that features a pyrrolidinyl group attached to a phthalonitrile moiety. This compound is of interest due to its potential applications in various fields, including materials science, medicinal chemistry, and industrial chemistry. The presence of the pyrrolidinyl group imparts unique chemical properties to the compound, making it a valuable subject for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile typically involves the reaction of phthalonitrile with a pyrrolidinone derivative. One common method is the thermal cyclization of N-(pyrimidinyl)-γ-aminobutyric acids, which can yield (2-oxo-1-pyrrolidinyl)pyrimidines . The reaction conditions often include the use of sodium salts of acetone or acetophenone oximes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the addition of a chiral catalyst and reaction solvent under inert gas protection, followed by temperature control and the use of specific reagents to achieve the desired product .
化学反応の分析
Types of Reactions
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of catalysts to enhance reaction efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phthalonitrile compounds .
科学的研究の応用
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of phthalocyanines, which are important in dye and pigment industries.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antitumor activities.
作用機序
The mechanism of action of 4-(2-Oxo-1-pyrrolidinyl)phthalonitrile involves its interaction with specific molecular targets and pathways. The pyrrolidinyl group can enhance the compound’s ability to bind to biological targets, influencing various biochemical processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other cellular components, leading to changes in cellular function and activity .
類似化合物との比較
Similar Compounds
Pyrrolidine: A versatile scaffold used in drug discovery for its biological activity.
Piracetam: A nootropic drug with a similar pyrrolidinyl structure, known for enhancing memory and cognitive function.
(2-Oxo-1-pyrrolidinyl)pyrimidines: Compounds synthesized through thermal cyclization, similar in structure and reactivity.
Uniqueness
4-(2-Oxo-1-pyrrolidinyl)phthalonitrile is unique due to its combination of the pyrrolidinyl group with the phthalonitrile moiety, which imparts distinct chemical properties and potential applications. Its ability to participate in various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development.
特性
分子式 |
C12H9N3O |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
4-(2-oxopyrrolidin-1-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H9N3O/c13-7-9-3-4-11(6-10(9)8-14)15-5-1-2-12(15)16/h3-4,6H,1-2,5H2 |
InChIキー |
WBKGGHYWRBTHPZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


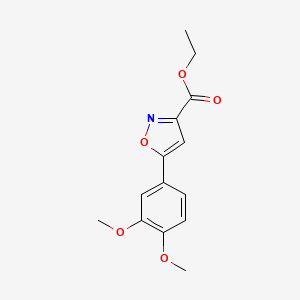
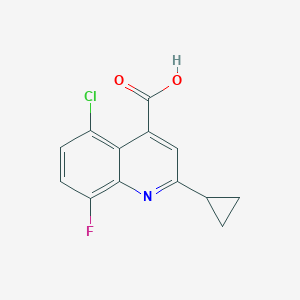
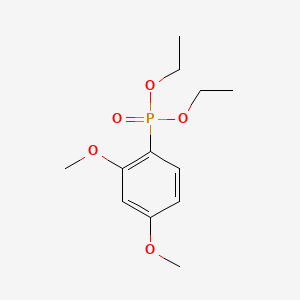
![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-d]pyrimidin-2-amine](/img/structure/B13709360.png)
![2-(1,4-Dioxaspiro[4.5]decan-8-yl)pyrimidine](/img/structure/B13709365.png)


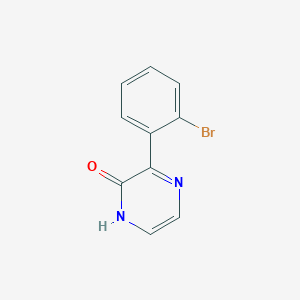
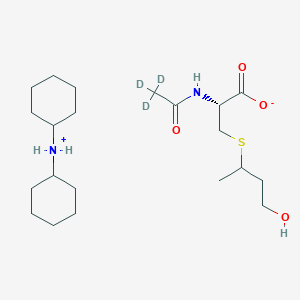

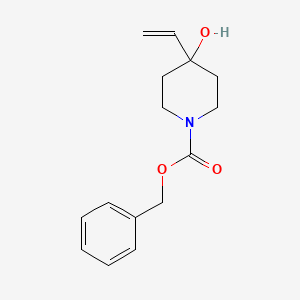
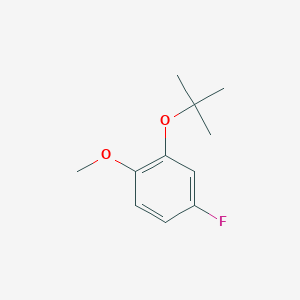

![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
